4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound with the molecular formula C18H18N2O4. This compound is characterized by the presence of a methoxy group attached to both the benzamide and pyrrolidinyl moieties. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-6-13(7-9-16)19(23)20-14-10-18(22)21(12-14)15-4-3-5-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAIYQPFWHVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(3-methylphenyl)benzamide
- 4-Methoxy-N-(4-methoxyphenyl)benzamide
- 4-Methoxy-N-(3-methylcyclohexyl)benzamide
- N-(4-Methoxybenzyl)benzamide
- 4-Ethoxy-N-(3-methylphenyl)benzamide
Uniqueness
4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and pyrrolidinone groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound that has garnered attention in biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a methoxy group and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, which may include:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Controlled Conditions : Reactions are often conducted under specific temperatures and solvents such as dichloromethane or ethanol.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiviral Effects : Some derivatives have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV. For instance, studies have highlighted the role of N-phenylbenzamide derivatives in increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Anticancer Properties : The compound may also exhibit anticancer activity by inhibiting tubulin polymerization, a mechanism similar to that of known anticancer agents like combretastatin A-4 .
- Enzyme Inhibition : The compound is studied for its inhibitory effects on enzymes such as carbonic anhydrases, which are crucial in various physiological processes.
The biological activity of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be attributed to several mechanisms:
- Inhibition of Viral Replication :
- Anticancer Mechanism :
- Enzyme Interaction :
Case Studies
Several studies have evaluated the biological activity of related compounds:
Q & A
Q. How can the structural confirmation of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide be achieved experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SCXRD): Resolve the 3D crystal structure using programs like SHELXL for refinement. Acceptable R-factors (e.g., ≤0.05 for high-resolution data) validate structural accuracy .
- Spectroscopic methods:
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
- ¹H/¹³C NMR to confirm methoxy groups (~3.8 ppm for OCH₃) and pyrrolidinone ring protons.
- ESI-MS for molecular weight verification .
Q. What synthetic routes are suitable for preparing this compound?
Methodological Answer: Common routes involve amide coupling or multi-step synthesis :
- Step 1: Synthesize the pyrrolidin-3-amine core via cyclization of substituted β-keto esters under acidic conditions.
- Step 2: Couple with 4-methoxybenzoyl chloride using a base (e.g., Et₃N) in anhydrous dichloromethane.
- Optimization: Monitor reaction progress via TLC and purify via column chromatography (hexane/EtOAc gradient) .
Q. How can researchers ensure safe handling during synthesis?
Methodological Answer:
- Hazard analysis: Conduct a pre-reaction risk assessment for reagents (e.g., oxalyl chloride, DMF) using SDS databases.
- Mitigation: Use fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (PPE).
- Waste disposal: Neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified methoxy positions (e.g., 4-methoxy vs. 3-methoxy) to assess electronic effects on bioactivity.
- Biochemical assays: Test inhibition of bacterial acps-pptase enzymes (IC₅₀ values) to correlate substituents with potency.
- Computational docking: Use programs like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with Ser/Thr residues) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay standardization: Control variables like bacterial strain (e.g., E. coli vs. S. aureus), pH, and incubation time.
- Orthogonal validation: Confirm enzyme inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Statistical analysis: Apply ANOVA to compare replicates and identify outliers .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Q. How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- Software tools: Use SwissADME to predict Phase I/II metabolism (e.g., demethylation of methoxy groups).
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
